molecular formula C16H17Cl2NO2 B1437555 N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline CAS No. 1040686-73-4

N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline

Cat. No. B1437555
M. Wt: 326.2 g/mol
InChI Key: LLJHXIFEOPZJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline (DCM-MEOA) is an organic compound that is a member of the aniline family. It is a white crystalline solid with a molecular weight of 299.2 g/mol and a melting point of 102°C. DCM-MEOA is used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Genotoxic Activities and Carcinogenicity

Research on aniline and its metabolites, including compounds similar to N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline, indicates a focus on understanding their genotoxic potential and carcinogenicity in rats. A comprehensive review highlighted that aniline and its major metabolites, such as p-aminophenol and p-hydroxyacetanilide, show little evidence of DNA damaging potential. However, they might have a potential for inducing chromosomal damage at relatively high dose levels. This suggests a lack of direct relationship between aniline-induced chromosomal damage and spleen tumors in rats, pointing towards chronic high-dose damage of the blood leading to oxidative stress as a more probable cause of carcinogenic effects (Bomhard & Herbold, 2005).

Chemical Synthesis and Structural Properties

The chemical synthesis and structural properties of aniline derivatives, including methodologies that might apply to N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline, have been studied. Research on the reaction of chloral with substituted anilines leading to novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcased the diversity of products depending on the amine type and reaction conditions. This provides insights into the conformation and potential applications of aniline derivatives in various fields (Issac & Tierney, 1996).

Antimicrobial Properties

The potential for nickel and its aniline adducts to serve as alternative antibiotic therapies has been reviewed. Given the increasing development of drug resistance and undesirable side effects of certain antibiotics, exploring the antimicrobial activity of metal complexes with aniline derivatives opens new avenues for therapeutic agents. This review underscores the importance of developing novel drugs to improve upon current antimicrobial therapeutic agents, highlighting the relevance of research into compounds like N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline (Aderonke Av et al., 2020).

Environmental and Analytical Applications

The role of aniline derivatives in environmental sciences, particularly in the treatment of organic pollutants, has been explored. An enzymatic approach using enzymes like laccases and peroxidases, in the presence of redox mediators, showed promising results in degrading recalcitrant compounds found in industrial wastewater. This highlights the potential environmental applications of aniline derivatives in pollution remediation (Husain & Husain, 2007).

properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-3-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2/c1-20-5-6-21-16-4-2-3-15(10-16)19-11-12-7-13(17)9-14(18)8-12/h2-4,7-10,19H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJHXIFEOPZJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)NCC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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